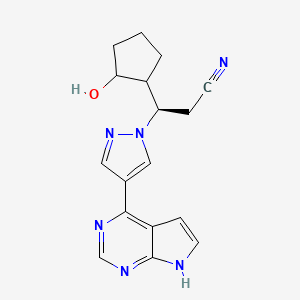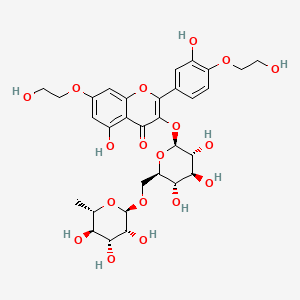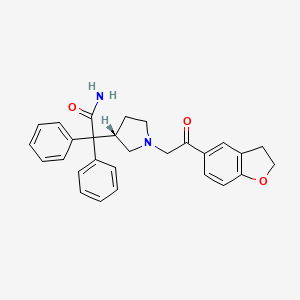
3-Methyl Methcathinone-d3 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl Methcathinone-d3 Hydrochloride is a synthetic cathinone, a class of compounds known for their stimulant properties. It is a deuterated form of 3-Methyl Methcathinone, meaning it contains deuterium atoms, which are isotopes of hydrogen. This compound is often used in research settings, particularly in the study of neurological and psychoactive substances .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl Methcathinone-d3 Hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-methylbenzaldehyde.
Grignard Reaction: Ethylmagnesium bromide is added to 3-methylbenzaldehyde to form 1-(3-methylphenyl)-1-propanol.
Oxidation: The alcohol is oxidized using pyridinium chlorochromate on silica gel to yield the corresponding ketone.
Bromination: The ketone is then brominated with hydrobromic acid to produce the bromoketone.
Amination: The bromoketone undergoes amination with methylamine to form 3-Methyl Methcathinone.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form secondary amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products:
Oxidation: 3-Methylbenzaldehyde, 3-Methylbenzoic acid.
Reduction: 3-Methyl Methamphetamine, 3-Methylphenylpropanol.
Substitution: Various substituted phenylpropanones.
科学的研究の応用
3-Methyl Methcathinone-d3 Hydrochloride is used extensively in scientific research, particularly in the fields of:
Chemistry: As a reference standard in analytical chemistry for the study of synthetic cathinones.
Biology: To investigate the effects of synthetic cathinones on biological systems, including their interaction with neurotransmitter transporters.
Medicine: In the study of potential therapeutic applications and toxicological effects of synthetic cathinones.
Industry: Used in the development of new analytical methods and quality control procedures for synthetic cathinones
作用機序
3-Methyl Methcathinone-d3 Hydrochloride exerts its effects primarily by inhibiting the reuptake of monoamines, including norepinephrine, dopamine, and serotonin. It acts as a triple releasing agent, increasing the levels of these neurotransmitters in the synaptic cleft. This leads to enhanced stimulation of the central nervous system, resulting in increased alertness, euphoria, and potential for abuse .
類似化合物との比較
3-Methyl Methcathinone: The non-deuterated form, with similar stimulant properties.
4-Methyl Methcathinone: Another synthetic cathinone with a different substitution pattern on the aromatic ring.
Mephedrone: A well-known synthetic cathinone with similar psychoactive effects.
Uniqueness: 3-Methyl Methcathinone-d3 Hydrochloride is unique due to the presence of deuterium atoms, which makes it useful in isotopic labeling studies. This allows researchers to track the compound’s metabolic pathways and interactions more precisely compared to its non-deuterated counterparts .
特性
CAS番号 |
1329834-37-8 |
|---|---|
分子式 |
C11H16ClNO |
分子量 |
216.72 g/mol |
IUPAC名 |
1-(3-methylphenyl)-2-(trideuteriomethylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-8-5-4-6-10(7-8)11(13)9(2)12-3;/h4-7,9,12H,1-3H3;1H/i3D3; |
InChIキー |
RPFQEIQTWQWCQH-FJCVKDQNSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)C(C)NC.Cl |
異性体SMILES |
[2H]C([2H])([2H])NC(C)C(=O)C1=CC=CC(=C1)C.Cl |
正規SMILES |
CC1=CC(=CC=C1)C(=O)C(C)NC.Cl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-Hydroxy-6-methylbenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B3321255.png)
![7-chloro-3-hydroxybenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B3321262.png)

![2-azabicyclo[3.1.0]hexane-1-carboxylic Acid](/img/structure/B3321268.png)




